(S)-N-(5-(3,5-Dimethylisoxazol-4-yl)-2-(((1r,4S)-4-methoxycyclohexyl)amino)phenyl)-6-oxopiperidine-2-carboxamide
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Overview
Description
(S)-N-(5-(3,5-Dimethylisoxazol-4-yl)-2-(((1r,4S)-4-methoxycyclohexyl)amino)phenyl)-6-oxopiperidine-2-carboxamide is a complex organic compound that features a piperidine ring, an isoxazole moiety, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(5-(3,5-Dimethylisoxazol-4-yl)-2-(((1r,4S)-4-methoxycyclohexyl)amino)phenyl)-6-oxopiperidine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the piperidine and cyclohexyl groups. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group in the piperidine ring.
Substitution: The aromatic ring and the isoxazole moiety may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and piperidine rings may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(5-(3,5-Dimethylisoxazol-4-yl)-2-(((1r,4S)-4-methoxycyclohexyl)amino)phenyl)-6-oxopiperidine-2-carboxamide
- ®-N-(5-(3,5-Dimethylisoxazol-4-yl)-2-(((1r,4S)-4-methoxycyclohexyl)amino)phenyl)-6-oxopiperidine-2-carboxamide
Uniqueness
The unique combination of the isoxazole, piperidine, and cyclohexyl groups in this compound distinguishes it from other similar compounds. This structural uniqueness may confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H32N4O4 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2S)-N-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4-methoxycyclohexyl)amino]phenyl]-6-oxopiperidine-2-carboxamide |
InChI |
InChI=1S/C24H32N4O4/c1-14-23(15(2)32-28-14)16-7-12-19(25-17-8-10-18(31-3)11-9-17)21(13-16)27-24(30)20-5-4-6-22(29)26-20/h7,12-13,17-18,20,25H,4-6,8-11H2,1-3H3,(H,26,29)(H,27,30)/t17?,18?,20-/m0/s1 |
InChI Key |
BXKJURJABJHHFJ-QLOJAFMTSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)NC3CCC(CC3)OC)NC(=O)[C@@H]4CCCC(=O)N4 |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C(C=C2)NC3CCC(CC3)OC)NC(=O)C4CCCC(=O)N4 |
Origin of Product |
United States |
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